Pyriofenone

Descripción general

Descripción

Pyriofenone is a fungicide developed by Ishihara Sangyo Kaisha, Ltd. It belongs to the aryl phenyl ketone group and is primarily used to control powdery mildew on various crops such as wheat, cucumber, strawberry, and eggplant . This compound is known for its unique mode of action, which disrupts actin function, thereby inhibiting conidia formation and halting all steps of the infection process .

Métodos De Preparación

Pyriofenone is synthesized using methyl 2-chloro-4-methyl nicotinate as a starting material. The synthesis involves several chemical reactions, including esterification, chlorination, and methoxylation . The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Pyriofenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Efficacy Against Phytopathogenic Fungi

Pyriofenone has demonstrated significant in vitro inhibitory activity against a range of phytopathogenic fungi. A study indicated that it exhibits strong efficacy against Lasiodiplodia theobromae, a pathogen affecting tea plants, with an effective concentration (EC50) of 0.428 μg/ml . The compound induces morphological changes in the hyphae of the fungus, such as swelling and reduced growth rates, which ultimately leads to hyphal collapse at higher concentrations. These findings suggest that this compound disrupts fungal metabolism and growth by targeting membrane transporters involved in nutrient uptake .

Registration and Regulatory Status

This compound has undergone extensive regulatory review to establish its safety and efficacy as a pesticide. The European Food Safety Authority (EFSA) has assessed maximum residue levels (MRLs) for this compound in various crops, ensuring that its application does not pose health risks to consumers . Health Canada also reviewed its toxicological data, concluding that this compound is not carcinogenic and poses low toxicity risks through various exposure routes . The compound's registration in both the U.S. and Canada highlights its importance in integrated pest management strategies.

Agricultural Applications

This compound has been effectively utilized in controlling powdery mildew across several crops, including tomatoes, cucumbers, peppers, and eggplants. Studies conducted by the IR-4 Project have shown that this compound is particularly effective against Oidium neolycopersici, a significant threat to tomato crops . Its ability to be used in rotation with other fungicides enhances its utility in sustainable agricultural practices.

Case Study: Efficacy on Tea Plants

- Pathogen: Lasiodiplodia theobromae

- EC50 Value: 0.428 μg/ml

- Observations: Induced morphological abnormalities in fungal hyphae.

- Conclusion: this compound holds promise for controlling tea foliar diseases.

Case Study: Registration Efforts

- Crops Studied: Tomatoes, cucumbers, peppers

- Findings: Effective control of powdery mildew; successful registration efforts led by IR-4.

- Conclusion: this compound is crucial for managing persistent fungal issues in greenhouse production.

Safety Profile

The safety profile of this compound has been thoroughly evaluated through multiple studies assessing acute toxicity, neurotoxicity, and carcinogenic potential. The compound is classified as having low acute toxicity by oral and dermal routes and is not considered a skin sensitizer . This favorable safety profile supports its continued use in agricultural settings.

Mecanismo De Acción

Pyriofenone exerts its effects by disrupting the function of actin, a protein essential for fungal cell growth and division. This disruption inhibits the formation of conidia, preventing secondary infections and halting the infection process at multiple stages, including hyphal growth and appressoria formation . The molecular targets of this compound include actin and other proteins involved in the cytoskeleton of fungal cells .

Comparación Con Compuestos Similares

Pyriofenone is unique among fungicides due to its specific mode of action. Similar compounds include:

Flutianil: Another fungicide used to control powdery mildew, but with a different mode of action.

Cyflufenamid: A fungicide that also targets powdery mildew but works by inhibiting different biochemical pathways.

Sterol demethylation inhibitors (DMIs): These fungicides inhibit sterol biosynthesis in fungi, a different mechanism compared to this compound.

This compound stands out due to its high efficacy against powdery mildew and its ability to inhibit fungal growth at multiple stages of the infection process .

Actividad Biológica

Pyriofenone is a fungicide that has garnered attention for its biological activity against various fungal pathogens, particularly in agricultural settings. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound functions primarily by inhibiting the growth and development of fungi. It targets specific processes in fungal pathogens, disrupting their ability to form structures necessary for infection and nutrient absorption. Key actions include:

- Inhibition of Appressorial Formation : this compound prevents the formation of appressoria, which are specialized structures that fungi use to penetrate plant tissues. In studies, it was found that even at high concentrations (100 µg/mL), 26.4% of conidia still managed to form appressoria, indicating partial resistance at this concentration .

- Inhibition of Haustorial Formation : The compound effectively inhibits haustorial formation, crucial for nutrient uptake by the fungus. At concentrations as low as 1.6 µg/mL, no haustoria were observed, showcasing its potency .

- Impact on Mycelial Growth : this compound has been shown to significantly reduce mycelial growth. Complete inhibition was noted at concentrations ranging from 1.6 to 100 µg/mL, with nearly 90% control observed at 0.4 µg/mL .

Efficacy Against Fungal Pathogens

A study conducted on Blumeria graminis f. sp. tritici (the causal agent of wheat powdery mildew) demonstrated the effectiveness of this compound in both preventive and curative applications:

| Concentration (µg/mL) | Appressorial Formation (%) | Haustorial Formation (%) | Mycelial Growth Inhibition (%) |

|---|---|---|---|

| 0.1 | 26.4 | Few | Minimal |

| 0.4 | Moderate | Few | ~90 |

| 1.6 | Low | None | Complete |

| 100 | Partial | None | Complete |

These findings indicate that while this compound is effective at inhibiting key fungal processes, some level of resistance exists at lower concentrations.

Case Study: Wheat Powdery Mildew Control

In a field trial assessing the impact of this compound on wheat infected with powdery mildew:

- Preventive Application : When applied before inoculation, this compound significantly suppressed lesion development and sporulation.

- Curative Application : Applied after infection, it still inhibited lesion expansion and sporulation effectively but did not achieve complete control.

The study highlighted that no sporulation was observed in untreated controls four days post-inoculation, emphasizing the compound's potential for integrated disease management strategies .

Toxicological Profile

This compound's safety profile has been evaluated extensively:

- Carcinogenicity Studies : Health Canada reviewed multiple studies and concluded that this compound does not exhibit carcinogenic properties in rats or mice after lifetime exposure .

- Genotoxicity Assessments : A range of in vitro and in vivo assays indicated no significant genotoxic effects associated with this compound .

Propiedades

IUPAC Name |

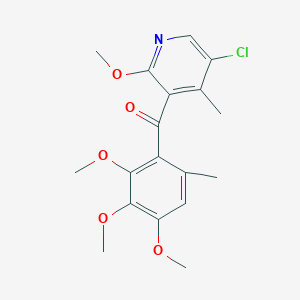

(5-chloro-2-methoxy-4-methylpyridin-3-yl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO5/c1-9-7-12(22-3)16(23-4)17(24-5)13(9)15(21)14-10(2)11(19)8-20-18(14)25-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVCBWZLCXANER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)C2=C(C(=CN=C2OC)Cl)C)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058162 | |

| Record name | Pyriofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688046-61-9 | |

| Record name | Pyriofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688046-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriofenone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0688046619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyriofenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER76S8IFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyriofenone and what is its primary use?

A1: this compound is a chemical compound developed by Ishihara Sangyo Kaisha, Ltd. primarily used as a fungicide. It demonstrates excellent activity against powdery mildew in crops like wheat and cucumber [, , ].

Q2: What is the fungicidal spectrum of this compound?

A2: this compound exhibits strong efficacy against powdery mildew in wheat and cucumber. It also shows moderate efficacy against rice blast []. While effective against certain fungi like Botrytis cinerea and Pyricularia oryzae in vitro, it does not significantly affect most other fungi [].

Q3: How does this compound work to control powdery mildew?

A3: While the exact mode of action of this compound is currently unknown, it effectively inhibits lesion development and sporulation of powdery mildew fungi, exhibiting both preventive and residual activities [].

Q4: Does this compound provide any post-infection control of powdery mildew?

A4: Yes, this compound has demonstrated the ability to inhibit lesion development when applied up to two days after inoculation with powdery mildew [].

Q5: Are there any reports of resistance developing against this compound?

A5: Yes, recent research has identified the emergence of this compound resistance in some fungal populations, including Erysiphe necator in Italy [] and Podosphaera xanthii in cucumber []. This resistance was observed alongside resistance to Flutianil, suggesting potential cross-resistance mechanisms [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H15FNO3, and its molecular weight is 325.33 g/mol. Spectroscopic data can be found in the chemical literature and safety data sheets.

Q7: How stable is this compound under different environmental conditions?

A7: Studies on oriental melons grown in greenhouses indicate that this compound residues decline over time, with half-lives of 4.9 and 4.3 days observed at two different sites []. Environmental factors like temperature may influence degradation rates.

Q8: Are there any analytical methods available to detect and quantify this compound residues?

A8: Yes, researchers have developed and validated analytical methods using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine this compound residues in various agricultural products, including cucumber, melon, and strawberry [, , , ].

Q9: What are the pre-harvest residue limits (PHRL) for this compound in different crops?

A9: Research suggests that a 10-day pre-harvest interval is sufficient for this compound residues in cucumber to reach levels below the maximum residue limit (MRL) []. For strawberries, a PHRL of 3.76 mg/kg at 10 days before harvest has been proposed based on residue studies [, ].

Q10: Are there any specific regulations or guidelines regarding the use and disposal of this compound?

A10: As a pesticide, this compound is subject to various regulations regarding its use, handling, and disposal. Users should consult and comply with all relevant local and national regulations. The European Union has reviewed MRLs for this compound under Regulation (EC) No 396/2005 [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.